molecular formula C12H6Cl4 B1221794 2,3,4',6-Tetrachlorobiphenyl CAS No. 52663-58-8

2,3,4',6-Tetrachlorobiphenyl

Cat. No.: B1221794
CAS No.: 52663-58-8
M. Wt: 292 g/mol
InChI Key: FXRXQYZZALWWGA-UHFFFAOYSA-N
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Description

2,3,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), which are synthetic organic chemicals containing chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to a ban on their production and use in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4’,6-Tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners .

Chemical Reactions Analysis

Types of Reactions: 2,3,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4’,6-Tetrachlorobiphenyl has been extensively studied in various scientific fields:

Mechanism of Action

The mechanism of action of 2,3,4’,6-Tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with cellular targets. The compound can disrupt endocrine functions by mimicking or blocking hormone actions, leading to various biological effects .

Comparison with Similar Compounds

  • 2,3,4,4’-Tetrachlorobiphenyl
  • 2,3,5,6-Tetrachlorobiphenyl
  • 2,2’,4,4’-Tetrachlorobiphenyl

Comparison: 2,3,4’,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .

Properties

IUPAC Name

1,2,4-trichloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRXQYZZALWWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074159
Record name 2,3,4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-58-8
Record name 2,3,4',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3,4',6-Tetrachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The research paper demonstrates that this compound is metabolized in mice via the mercapturic acid pathway. [] This involves the formation of metabolites, primarily 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, which exhibit specific binding in lung tissue, particularly in the tracheo-bronchial mucosa. [] This suggests a potential target for this compound and its metabolites, which could be further investigated to understand their biological effects.

Q2: What analytical methods were used to study the metabolism of this compound?

A2: The researchers utilized a combination of techniques to analyze the metabolism of this compound in mice. These included radiolabeling with carbon-14 (14C) and sulfur-35 (35S) to track the compound and its metabolites. [] Gel permeation chromatography followed by gas chromatography-mass spectrometry was employed to identify and quantify the different metabolites formed. [] Autoradiography was also used to visualize the distribution of the radiolabeled compound within the mouse tissues. []

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